tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(chlorosulfonyl)phenyl)propanoate
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Overview
Description
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(chlorosulfonyl)phenyl)propanoate: is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl-protected amino group, and a chlorosulfonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(chlorosulfonyl)phenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Propanoate Backbone: The propanoate backbone is constructed through a series of reactions, often involving the use of chiral catalysts to ensure the correct stereochemistry.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via electrophilic aromatic substitution on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoate backbone.
Reduction: Reduction reactions may target the chlorosulfonyl group, converting it to other functional groups.
Substitution: The chlorosulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorosulfonyl group with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Labeling: Used in the labeling of proteins for biochemical studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: May be used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(chlorosulfonyl)phenyl)propanoate depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
tert-Butyl (S)-2-amino-3-(3-(chlorosulfonyl)phenyl)propanoate: Lacks the Boc protection on the amino group, making it more reactive but less stable.
Uniqueness
The presence of both the Boc-protected amino group and the chlorosulfonyl-substituted phenyl group makes tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(chlorosulfonyl)phenyl)propanoate unique
Properties
Molecular Formula |
C18H26ClNO6S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
tert-butyl (2S)-3-(3-chlorosulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H26ClNO6S/c1-17(2,3)25-15(21)14(20-16(22)26-18(4,5)6)11-12-8-7-9-13(10-12)27(19,23)24/h7-10,14H,11H2,1-6H3,(H,20,22)/t14-/m0/s1 |
InChI Key |
PRYHBONFLUGBOV-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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